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Abstract
Aurora kinase B (AURKB) is a crucial serine/threonine kinase that orchestrates multiple pivotal

events during cell division to ensure genomic integrity. As the catalytic heart of the

Chromosomal Passenger Complex (CPC), AURKB's precise spatiotemporal regulation is

fundamental for processes including chromosome condensation, kinetochore-microtubule

attachments, activation of the spindle assembly checkpoint (SAC), and cytokinesis.[1][2][3]

Consequently, dysregulation of AURKB expression or activity is frequently observed in various

human malignancies, where it contributes to aneuploidy and tumorigenesis.[4][5] This has

positioned AURKB as a compelling target for anticancer drug development. This technical

guide provides a comprehensive overview of AURKB's function in mitosis, its implications in

oncology, methodologies for its study, and current therapeutic strategies.

Aurora Kinase B and the Chromosomal Passenger
Complex (CPC)
Aurora B functions as the enzymatic core of the Chromosomal Passenger Complex (CPC),

which also comprises three non-enzymatic subunits: Survivin (BIRC5), Borealin (CDCA8), and

Inner Centromere Protein (INCENP).[1][2] These subunits are essential for the proper

localization and function of the entire complex.[2] INCENP, in particular, acts as a scaffold and

stimulates the kinase activity of Aurora B.[2] The CPC exhibits a dynamic localization pattern
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throughout mitosis, which is critical for its function. It localizes to the centromeres in prophase

and metaphase, relocates to the central spindle in anaphase, and finally concentrates at the

midbody during cytokinesis.[1][2][6]

Core Functions of Aurora Kinase B in Mitosis
Chromosome Condensation and Cohesion
Aurora B plays a role in the global condensation of chromosomes during mitosis. It directly

phosphorylates Histone H3 at Serine 10 (H3S10ph), a modification historically linked to

chromatin compaction.[2][7] While not the sole driver of condensation, its activity is crucial for

proper chromosome structure.[2] Additionally, in conjunction with Polo-like kinase 1 (Plk1),

Aurora B controls the dissolution of cohesin complexes along the chromosome arms during

prophase, while centromeric cohesion is preserved until anaphase onset.[1]

Regulation of Kinetochore-Microtubule Attachments
A primary function of Aurora B is to ensure the correct biorientation of sister chromatids on the

mitotic spindle.[2][3] It achieves this by acting as a key component of the error correction

mechanism, which destabilizes improper kinetochore-microtubule attachments.[3] Erroneous

attachments, such as syntelic (both sister kinetochores attached to microtubules from the same

pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments, lack

the tension generated by proper amphitelic attachments.[3] In the absence of tension, Aurora

B, localized at the inner centromere, can phosphorylate various components of the outer

kinetochore, including the Ndc80 complex.[8] This phosphorylation reduces the affinity of the

kinetochore for microtubules, promoting their detachment and providing an opportunity for

correct attachments to form.[3][8]
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Figure 1: Aurora B in Kinetochore-Microtubule Error Correction.

Spindle Assembly Checkpoint (SAC) Signaling
The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that delays the

onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2][3]

Aurora B is a key upstream regulator of the SAC.[9] By destabilizing incorrect kinetochore-

microtubule attachments, it indirectly generates the unattached kinetochores that are the

primary signal for SAC activation.[3][10] Furthermore, Aurora B directly promotes SAC

signaling by phosphorylating kinetochore proteins, such as Bub1, which is necessary for the

recruitment and maintenance of other SAC components like Mad2 and BubR1 at the

kinetochore.[2][11][12] This ensures that the anaphase-promoting complex/cyclosome (APC/C)

remains inhibited until all chromosomes are bioriented.[3]
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Figure 2: Role of Aurora B in the Spindle Assembly Checkpoint.

Cytokinesis
Following chromosome segregation in anaphase, the CPC, including Aurora B, relocates to the

central spindle and subsequently to the midbody.[1][6] This relocalization is essential for the
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successful completion of cytokinesis.[1] At the cleavage furrow, Aurora B phosphorylates

several substrates, including myosin II regulatory light chain, which is necessary for the proper

localization and function of the contractile ring.[2] It also phosphorylates intermediate filament

proteins, promoting their disassembly at the cleavage plane to facilitate cell division.[2]

Aurora Kinase B in Cancer
The critical functions of Aurora B in mitosis mean that its misregulation can lead to

chromosomal instability (CIN) and aneuploidy, which are hallmarks of cancer.[5]

Overexpression in Human Tumors
Overexpression of AURKB mRNA and protein is a common feature across a wide range of

human cancers, including breast, lung, colon, liver, prostate, and hematological malignancies.

[4][13][14][15] Elevated AURKB expression often correlates with high tumor grade, advanced

stage, and poor patient prognosis.[4][14][15] For instance, in hepatocellular carcinoma (HCC)

and retinoblastoma, high AURKB levels are associated with more aggressive disease.[14][15]

However, it is noteworthy that increased AURKB expression does not always correlate with a

proportional increase in its co-activator INCENP, which can paradoxically lead to reduced

kinase activity and mitotic defects.[13]
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Cancer Type

Frequency of

AURKB

Overexpression

(mRNA)

Associated

Prognosis
Reference

Breast Cancer ≥80%
Poor survival with high

AURKB:INCENP ratio
[13]

Hepatocellular

Carcinoma

Significantly higher

than normal tissue

Poor prognosis,

correlated with T

stage

[14]

Prostate Cancer ~60%
Promotes tumor

progression
[13][16]

Colorectal Cancer ~60%
Implicated in

tumorigenesis
[4][13]

Lung Cancer ≥80% Target for therapy [4][13]

Retinoblastoma Markedly elevated
Correlates with optic

nerve invasion
[15]

B-cell ALL
Inverse correlation

with p21Cip1

Implicated in tumor

development
[5]

Role in Tumorigenesis
Overexpression of Aurora B can drive tumorigenesis through multiple mechanisms. Firstly, by

overriding the spindle assembly checkpoint, it can lead to premature anaphase entry and

chromosome missegregation, directly causing aneuploidy.[5] Secondly, sustained AURKB

expression can confer resistance to other therapies, such as PI3K inhibitors in head and neck

squamous cell carcinoma.[11] Thirdly, Aurora B has been shown to suppress the expression of

the cell cycle inhibitor p21Cip1, a key target of the p53 tumor suppressor, thereby promoting

proliferation.[5]

As a Therapeutic Target
The frequent overexpression of Aurora B in tumors and its essential role in cell division make it

an attractive target for cancer therapy.[4][17] Inhibition of Aurora B leads to defects in
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chromosome alignment, failure of cytokinesis, and the generation of polyploid cells, which

ultimately can trigger apoptosis.[7] Numerous small-molecule inhibitors targeting Aurora B have

been developed and evaluated in preclinical and clinical settings.

Inhibitor Type
IC50 (Aurora

B)
Selectivity Status/Note Reference

AZD1152

(Barasertib)

ATP-

competitive
0.37 - 1 nM

>1000-fold vs

Aurora A

Clinical trials

for AML and

solid tumors

[4]

GSK1070916
ATP-

competitive
0.38 nM

>250-fold vs

Aurora A

Clinical trials

for solid

tumors and

leukemia

[4]

VX-680

(Tozasertib)

Pan-Aurora

inhibitor
18 nM

More potent

against

Aurora A (0.6

nM)

Clinical trials

for various

cancers

[4]

BI 847325

Dual

Aurora/MEK

inhibitor

3 nM

Also inhibits

Aurora A/C

and MEK

Preclinical

and clinical

evaluation

[4]

HOI-07
Aurora B

specific
~0.1 µM

No effect on

Aurora A at 1

µM

Preclinical [7]

Experimental Protocols for Studying Aurora Kinase
B
In Vitro Kinase Assay
This protocol is used to measure the direct enzymatic activity of Aurora B and to assess the

potency of inhibitors.

Principle: Recombinant active Aurora B phosphorylates a substrate (e.g., Histone H3 or Myelin

Basic Protein) using ATP. The amount of phosphorylation or ADP produced is then quantified.
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The luminescence-based ADP-Glo™ assay is a common method.[17][18]

Materials:

Purified recombinant active Aurora B kinase.

Substrate: Inactive Histone H3[7] or Myelin Basic Protein (MBP).[19]

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT, 5

mM beta-glycerophosphate).[7]

ATP (at or near Km concentration).

Test inhibitors dissolved in DMSO.

Detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).[17][19]

White, opaque 384-well plates.

Luminometer.

Procedure:

Prepare serial dilutions of the test inhibitor in Kinase Buffer. The final DMSO concentration

should not exceed 1%.[19]

In a 384-well plate, add 1 µl of inhibitor solution (or DMSO for control).[17]

Add 2 µl of diluted Aurora B enzyme to each well.[17]

Prepare a mix of substrate and ATP in Kinase Buffer.

Initiate the reaction by adding 2 µl of the substrate/ATP mix to each well.[17]

Incubate the plate at 30°C for 45-60 minutes.[17][19]

Stop the reaction and measure the output:
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For ADP-Glo™: Add 5 µl of ADP-Glo™ Reagent, incubate for 40 minutes at room

temperature. Then add 10 µl of Kinase Detection Reagent, incubate for 30 minutes, and

read luminescence.[17]

For Western Blot: Stop the reaction with SDS sample buffer. Run samples on SDS-PAGE,

transfer to a membrane, and probe with an antibody specific for the phosphorylated

substrate (e.g., anti-phospho-Histone H3 Ser10).[7]

Prepare Reagents
(Enzyme, Substrate, ATP, Inhibitor)

Plate Inhibitor
and Enzyme

Add Substrate/ATP Mix
Incubate at 30°C

Stop Reaction

Add Detection Reagents
(e.g., ADP-Glo)

Measure Signal
(Luminescence or Western Blot)
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Figure 3: General Workflow for an In Vitro Kinase Assay.

Immunofluorescence Microscopy
This method is used to visualize the subcellular localization of Aurora B and the effects of its

inhibition on mitotic structures.

Principle: Cells are fixed and permeabilized, then incubated with primary antibodies against

Aurora B or other markers (e.g., α-tubulin for microtubules). Fluorescently labeled secondary

antibodies are used for visualization. DNA is counterstained with DAPI.[7]

Procedure:

Seed cells (e.g., A549 or HeLa) on glass coverslips or in chamber slides and culture

overnight.

Treat cells with the test compound or vehicle (DMSO) for the desired time (e.g., 24-48

hours).[7]

Wash cells with PBS and fix with ice-cold methanol for 10-15 minutes.[7]

Wash with PBS and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[7]

Incubate with primary antibodies (e.g., anti-Aurora B, anti-α-tubulin) diluted in blocking buffer

overnight at 4°C.

Wash three times with PBS.

Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room

temperature in the dark.

Wash three times with PBS.

Counterstain DNA with DAPI (4',6-diamidino-2-phenylindole) for 10-30 minutes.[7]

Mount coverslips on slides with mounting medium and visualize using a fluorescence

microscope.
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Immunoprecipitation (IP) and Western Blotting
This protocol is used to study protein-protein interactions (e.g., Aurora B with other CPC

components or substrates) and to assess the phosphorylation status of downstream targets in

cells.

Principle: A specific antibody is used to pull down Aurora B and its binding partners from a cell

lysate. The resulting protein complexes are then analyzed by Western blotting.

Procedure:

Treat cultured cells as required and harvest.

Lyse cells in ice-cold IP Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, 0.1-

0.5% Triton X-100, supplemented with protease and phosphatase inhibitors).[20]

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[18]

Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

Incubate the pre-cleared lysate with an anti-Aurora B antibody (or control IgG) for 2-4 hours

or overnight at 4°C.[21]

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein

complexes.

Wash the beads 3-5 times with IP Lysis Buffer.

Elute the proteins by boiling the beads in SDS-PAGE sample buffer.

Analyze the eluate by Western blotting using antibodies against Aurora B, its known

interactors (e.g., INCENP, Survivin, EB1), or phosphorylated substrates (e.g., phospho-

Histone H3 Ser10).[7][21]

Conclusion and Future Directions
Aurora kinase B is an indispensable regulator of mitosis whose activity must be flawlessly

controlled to maintain genome stability. Its widespread overexpression in cancer and
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correlation with poor outcomes have solidified its status as a high-value therapeutic target.

While several inhibitors have been developed, challenges related to selectivity, off-target

effects, and intrinsic or acquired resistance remain. Future research should focus on

developing more selective Aurora B inhibitors, identifying predictive biomarkers for patient

stratification, and exploring rational combination therapies that exploit synthetic lethal

interactions with AURKB inhibition. A deeper understanding of the complex regulatory networks

governing Aurora B function will continue to unveil new avenues for therapeutic intervention

against cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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